molecular formula C5H10ClNO B096768 3-chloro-N,N-dimethylpropanamide CAS No. 17268-49-4

3-chloro-N,N-dimethylpropanamide

Cat. No.: B096768
CAS No.: 17268-49-4
M. Wt: 135.59 g/mol
InChI Key: OZJYYPUOUHCAGX-UHFFFAOYSA-N
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Description

3-chloro-N,N-dimethylpropanamide is an organic compound with the molecular formula C5H10ClNO It is a derivative of propanamide, where the hydrogen atom on the third carbon is replaced by a chlorine atom, and the nitrogen atom is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-chloro-N,N-dimethylpropanamide involves the reaction of 3-chloropropionyl chloride with dimethylamine. The reaction typically proceeds as follows:

    Starting Materials: 3-chloropropionyl chloride and dimethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Procedure: 3-chloropropionyl chloride is added dropwise to a solution of dimethylamine in the solvent, under continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is washed with water, and the organic layer is separated. The solvent is then evaporated under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-dimethylpropanamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution, typically heated to reflux.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-hydroxy-N,N-dimethylpropanamide when hydroxide is the nucleophile.

    Reduction: 3-chloro-N,N-dimethylpropanol.

    Hydrolysis: 3-chloropropanoic acid and dimethylamine.

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-N,N-dimethylpropanamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chlorinated structure allows for diverse modifications, making it a valuable building block in drug development.

Case Study: Synthesis of Antiviral Agents

Recent studies have demonstrated the effectiveness of this compound in synthesizing antiviral agents. For instance, its application in the preparation of specific nucleoside analogs has shown promising results against viral infections, enhancing efficacy while reducing toxicity compared to traditional methods .

Agricultural Applications

The compound is also utilized in agricultural chemistry, particularly as an intermediate in the production of insecticides. Its unique properties allow it to be effective against pests that have developed resistance to conventional insecticides.

Case Study: Insecticide Development

Research indicates that this compound is integral to developing new classes of insecticides with novel modes of action. For example, it has been used to synthesize intermediates for nereistoxin-based insecticides, which are effective against a wide range of pests while being less harmful to beneficial insects .

Solvent Applications

As a solvent, this compound has shown potential for dissolving various polymers and other substances, making it a candidate for replacement of more hazardous solvents like DMF and NMP.

Characteristics as a Solvent

  • Dissolving Power : Effective for poorly soluble polymers such as polyimide and polyurethane.
  • Safety Profile : Exhibits low reproductive toxicity, making it a safer alternative for industrial applications .

Table 1: Comparison of Solvent Properties

PropertyThis compoundNMPDMF
Boiling PointNot specified202 °C153 °C
ToxicityLow (OECD 414)ModerateHigh
Dissolving PowerHighVery HighVery High
ApplicationsPolymers, inksPolymers, coatingsPharmaceuticals

Table 2: Synthesis Pathways

Compound DerivedMethod of SynthesisYield (%)
Antiviral AgentsReaction with nucleoside precursorsVariable
Nereistoxin InsecticidesChlorination reaction with dimethylamineHigh

Mechanism of Action

The mechanism of action of 3-chloro-N,N-dimethylpropanamide depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloropropanamide: Lacks the dimethyl substitution on the nitrogen atom.

    N,N-dimethylpropanamide: Lacks the chlorine substitution on the third carbon.

    3-chloro-N-methylpropanamide: Has only one methyl group on the nitrogen atom.

Uniqueness

3-chloro-N,N-dimethylpropanamide is unique due to the presence of both the chlorine atom on the third carbon and the two methyl groups on the nitrogen atom. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Biological Activity

3-Chloro-N,N-dimethylpropanamide (C₅H₁₀ClNO) is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₅H₁₀ClNO
  • Molecular Weight : 133.59 g/mol
  • CAS Number : 100-00-0

The compound features a chloro group attached to a dimethylpropanamide structure, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the chloro group enhances its electrophilic character, facilitating nucleophilic substitution reactions. This property allows the compound to act as a potential biochemical probe for studying enzyme activities and protein interactions .

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzyme activities. For instance, it has been studied for its potential role in modulating pathways related to inflammation and cancer progression. The compound's structural features enable it to bind selectively to active sites on enzymes, altering their function .

Therapeutic Potential

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. It has been explored as a lead compound for developing new therapeutic agents targeting inflammatory diseases or cancers. Its unique chemical structure allows for various interactions in biological systems, making it a subject of interest in medicinal chemistry.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory conditions.
  • Cancer Research :
    • In vitro studies demonstrated that the compound could inhibit the proliferation of certain cancer cell lines. The mechanism was attributed to its interaction with specific signaling pathways involved in cell growth and survival .
  • Biochemical Probing :
    • As a biochemical probe, this compound has been utilized to study enzyme kinetics and protein-ligand interactions, providing insights into enzyme mechanisms and potential drug targets .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC₅H₁₀ClNOPotential anti-inflammatory effects
3-Chloro-N,N-diethylpropanamideC₇H₁₄ClNOExplored for antimicrobial activity
3-Chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamideC₉H₁₀Cl₂N₂OInhibits WNK1 protein involved in hypertension

This table highlights how structural variations among similar compounds can influence their biological activity and therapeutic applications.

Properties

IUPAC Name

3-chloro-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJYYPUOUHCAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390864
Record name 3-chloro-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17268-49-4
Record name 3-chloro-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-N,N-dimethylpropanamide
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